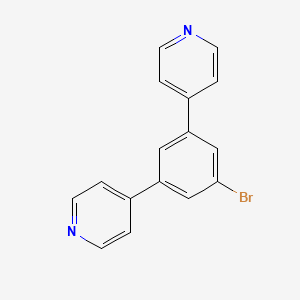

4,4'-(5-Bromo-1,3-phenylene)dipyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromo-5-pyridin-4-ylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2/c17-16-10-14(12-1-5-18-6-2-12)9-15(11-16)13-3-7-19-8-4-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOOMBSRXIYXHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=CC(=C2)Br)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4 5 Bromo 1,3 Phenylene Dipyridine and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies

The retrosynthetic analysis of 4,4'-(5-Bromo-1,3-phenylene)dipyridine identifies the carbon-carbon bonds between the central phenyl ring and the two pyridine (B92270) rings as the most logical points for disconnection. This strategy points towards a convergent synthesis, where the halogenated central phenyl core and the pyridine moieties are prepared separately and then coupled in the final steps.

The primary disconnection strategy involves breaking the two C-C bonds between the phenyl and pyridyl groups. This leads to a synthon of a 1-bromo-3,5-dihalophenyl cation and two equivalents of a 4-pyridyl anion synthon. The corresponding synthetic equivalents for these synthons are typically a 1,3,5-trihalobenzene derivative and a 4-pyridyl organometallic reagent, such as 4-pyridylboronic acid or its esters. This approach is highly favored due to the prevalence and reliability of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Synthesis of Halogenated Phenyl Precursors

The synthesis of the target molecule necessitates the preparation of a suitably functionalized phenyl core that allows for the sequential or simultaneous introduction of the two pyridine rings.

Derivatives of 1,3,5-Tribromobenzene (B165230) as Starting Materials

A common and commercially available starting material for this synthesis is 1,3,5-tribromobenzene. This precursor is ideal as it possesses three bromine atoms that can be selectively functionalized. In the context of synthesizing this compound, two of the bromine atoms will be substituted with pyridine rings, leaving the third bromine atom intact on the final molecule. The symmetrical nature of 1,3,5-tribromobenzene simplifies the initial coupling steps.

Preparation of Brominated Phenylene Cores

While 1,3,5-tribromobenzene is a direct precursor, other brominated phenylene cores can also be envisioned or synthesized. For instance, selective bromination of a di-substituted phenyl ring could provide an alternative route. However, the use of 1,3,5-tribromobenzene remains the most straightforward and documented approach for creating the 1-bromo-3,5-disubstituted phenyl core required for the target molecule.

Construction of the Dipyridine Framework

The key step in assembling this compound is the formation of the carbon-carbon bonds between the central brominated phenyl core and the two pyridine rings.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction is the most widely employed method for this transformation. It involves the reaction of an organoboron compound (in this case, 4-pyridylboronic acid or its ester derivative) with a halide (1,3,5-tribromobenzene) in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org

A representative procedure for a similar compound, 3,3'-(5-bromo-1,3-phenylene)dipyridine, starts with 1,3,5-tribromobenzene and 3-pyridine boronic acid. chemicalbook.com This can be adapted for the synthesis of the 4,4'-isomer. The reaction involves dissolving 1,3,5-tribromobenzene and 4-pyridylboronic acid in a solvent such as tetrahydrofuran (B95107) (THF). A palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0), and an aqueous solution of a base like potassium carbonate are then added. chemicalbook.com The mixture is heated under an inert atmosphere for several hours to afford the desired product. chemicalbook.com

The success of the Suzuki-Miyaura coupling for synthesizing this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, ligand, base, and solvent system.

Catalyst and Ligand: While tetrakis(triphenylphosphine)palladium(0) is a common catalyst, other palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) can also be used in combination with phosphine (B1218219) ligands. ias.ac.in The choice of ligand is crucial; for example, bulky and electron-rich phosphine ligands can improve catalytic activity. researchgate.net For challenging couplings, more advanced catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands, may offer better yields and reaction times.

Base and Solvent: A variety of bases can be employed, with potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) being common choices. chemicalbook.comchemicalbook.comreddit.com The solvent system often consists of a mixture of an organic solvent (like THF, dioxane, or toluene) and water, as the presence of water can be beneficial for the transmetalation step. reddit.com For instance, a mixture of dioxane and water (e.g., 4:1 ratio) with K₂CO₃ as the base is a frequently used system. reddit.com

Reaction Temperature and Time: The reaction is typically heated to ensure a reasonable reaction rate. Temperatures around 80°C are common, with reaction times ranging from a few hours to overnight. chemicalbook.comreddit.com Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time.

The following table summarizes typical conditions used in Suzuki-Miyaura couplings for the synthesis of related dipyridylphenyl compounds, which can serve as a starting point for the optimization of the synthesis of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Aryl Halide | 1,3,5-Tribromobenzene | 1-bromo-2-fluorobenzene | 1,4-Dibromobenzene |

| Boronic Acid/Ester | 3-Pyridine boronic acid | 4-Pyridinylboronic acid | 4-Pyridylboronic acid pinacol (B44631) ester |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Pd(dppf)Cl₂ | Pd(PPh₃)₄ |

| Base | K₂CO₃ | K₂CO₃ | Cs₂CO₃ |

| Solvent | THF/Water | MeCN/Water (4:1) | Toluene/DMF (1:1) |

| Temperature | 80 °C | 80 °C | 130 °C |

| Reaction Time | 15 hours | 1-2 hours | 48 hours |

| Yield | 85.4% (for 3,3'-isomer) | ~90% (initial success) | 71% |

| Reference | chemicalbook.com | reddit.com | chemicalbook.com |

This table presents data for analogous reactions and should be considered as a guide for the synthesis of this compound.

Scope and Limitations of Pyyridine Boronic Acid Reagents

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl and polyaryl compounds, including this compound. This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organohalide. For the synthesis of the target compound, this would involve reacting a dihalo-bromobenzene precursor with a pyridine boronic acid reagent. However, the use of pyridine-containing boronic acids is fraught with specific challenges that limit their scope and effectiveness.

One of the most significant limitations is the inherent instability of many heteroarylboronic acids, particularly those of pyridine. chinesechemsoc.org These reagents are susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, which can be present in the reaction medium (e.g., water in the base solution). chinesechemsoc.orglsu.edu This decomposition pathway reduces the effective concentration of the nucleophilic partner, often necessitating the use of a significant excess of the boronic acid to achieve satisfactory yields. chinesechemsoc.org The 2-pyridyl boronic acid is notoriously unstable in this regard. lsu.edu

Furthermore, the electronic nature of the pyridine ring presents another hurdle. Pyridine is an electron-deficient heterocycle, which diminishes the nucleophilicity of the corresponding boronic acid, making the crucial transmetalation step in the catalytic cycle less efficient. chinesechemsoc.org Compounding this issue is the Lewis basicity of the pyridine nitrogen atom, which can coordinate to the palladium catalyst. This coordination can inhibit the catalyst's activity, slowing down or even halting the reaction. chemrxiv.orgacs.org

To circumvent these limitations, several strategies have been developed. One common approach is to use more stable derivatives of boronic acids, such as boronic esters (e.g., pinacol or MIDA esters) or potassium organotrifluoroborates. chinesechemsoc.orglsu.eduorgsyn.org These reagents exhibit greater stability towards protodeboronation and are often easier to handle and purify. chinesechemsoc.org Careful selection of the catalyst system, including specialized ligands and bases, can also significantly improve reaction outcomes by enhancing catalyst stability and reactivity. chinesechemsoc.orgwikipedia.org

Table 1: Challenges and Mitigation Strategies for Pyridine Boronic Acid Reagents in Suzuki-Miyaura Coupling

| Challenge | Description | Mitigation Strategy | References |

| Protodeboronation | Cleavage of the C-B bond by a proton source, leading to loss of the nucleophile. | Use of more stable boronic acid derivatives like pinacol esters, MIDA esters, or potassium trifluoroborates. | chinesechemsoc.orglsu.edu |

| Low Nucleophilicity | The electron-deficient nature of the pyridine ring reduces the reactivity of the organoboron reagent. | Employment of highly active palladium catalysts and optimized reaction conditions (e.g., specific ligands and bases). | chinesechemsoc.org |

| Catalyst Inhibition | The Lewis basic pyridine nitrogen can bind to the palladium center, deactivating the catalyst. | Use of sterically hindered ligands or reagents where the nitrogen's basicity is electronically reduced. | chemrxiv.orgacs.org |

| Poor Stability | Many pyridine boronic acids have a short shelf-life and are difficult to purify, often existing as mixtures of boroxines. | Conversion to stable, crystalline derivatives like potassium trifluoroborates, which are monomeric and more resistant to degradation. | chinesechemsoc.org |

Alternative C-C Bond Formation Methodologies

While the Suzuki-Miyaura reaction is prevalent, several other palladium- or nickel-catalyzed cross-coupling reactions serve as viable alternatives for the formation of the critical C-C bonds in this compound and related structures. These methods utilize different organometallic nucleophiles, each with a distinct profile of reactivity, stability, and functional group tolerance.

Stille Coupling: The Stille reaction couples an organohalide with an organotin (stannane) reagent. organic-chemistry.orglibretexts.org This method is highly versatile and known for its excellent tolerance of a wide array of functional groups, which can be a significant advantage when working with complex substrates. acs.orgwikipedia.org For the synthesis of a dipyridylbenzene system, this could involve reacting a dibromostannane-substituted benzene (B151609) with a halopyridine, or a dihalobenzene with a pyridylstannane reagent. The primary disadvantage of the Stille coupling is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product. libretexts.org

Negishi Coupling: The Negishi coupling employs organozinc reagents as the nucleophilic partner. researchgate.net This reaction is noted for its high reactivity and ability to form C-C bonds under mild conditions, often leading to high yields. orgsyn.org The preparation of bipyridines and other heteroaryl compounds has been successfully achieved using Negishi coupling. orgsyn.orgwikipedia.org However, organozinc reagents are often highly sensitive to air and moisture, requiring stringent anhydrous reaction conditions, which can complicate their use in industrial applications. researchgate.net

Kumada Coupling: As one of the earliest developed cross-coupling methods, the Kumada (or Kumada-Corriu) reaction utilizes Grignard reagents (organomagnesium halides) to couple with organohalides, catalyzed by nickel or palladium complexes. organic-chemistry.orgnih.gov The primary advantages are the low cost and direct availability of Grignard reagents. nih.gov The major limitation is the high reactivity of the Grignard reagent, which makes it incompatible with many functional groups (such as esters, ketones, and nitriles) and can lead to side reactions. nih.gov This restricts the complexity of the substrates that can be used effectively.

Direct C-H Arylation: A more modern approach involves the direct C-H functionalization of one of the coupling partners, bypassing the need to pre-install an organometallic functionality. researchgate.netslideshare.net For a molecule like this compound, this could theoretically involve the direct arylation of pyridine at the 4-position with a 1,3,5-trihalobenzene. This strategy is highly atom-economical but faces significant challenges in controlling regioselectivity, especially with substrates possessing multiple potentially reactive C-H bonds. researchgate.netacs.org

Table 2: Comparison of Alternative C-C Bond Formation Methodologies

| Reaction Name | Organometallic Reagent | Key Advantages | Key Limitations | References |

| Stille Coupling | Organotin (R-SnR'₃) | High functional group tolerance; stable reagents. | Toxicity of tin compounds; difficult byproduct removal. | acs.orgorganic-chemistry.orglibretexts.org |

| Negishi Coupling | Organozinc (R-ZnX) | High reactivity; mild conditions; high yields. | Air and moisture sensitivity of reagents. | orgsyn.orgresearchgate.netwikipedia.org |

| Kumada Coupling | Organomagnesium (R-MgX) | Economical; readily available Grignard reagents. | Low functional group tolerance; high reactivity can lead to side reactions. | organic-chemistry.orgnih.govnih.gov |

| Direct C-H Arylation | None (uses C-H bond) | High atom economy; avoids pre-functionalization. | Challenges in controlling regioselectivity. | researchgate.netslideshare.net |

Purification and Isolation Techniques for the Target Compound

The purification of this compound from the reaction mixture is a critical step to obtain a product of high purity, which is essential for its subsequent use, for instance, in the formation of coordination polymers or metal-organic frameworks. The choice of purification method depends on the physical properties of the target compound and the nature of the impurities present, which include unreacted starting materials, homocoupled byproducts, and residual catalyst.

Column Chromatography: This is one of the most common and effective methods for purifying bipyridyl compounds. Silica (B1680970) gel is a frequently used stationary phase for the separation of neutral organic molecules. wikipedia.orgharvard.edu A solvent system, typically a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate or methanol), is used as the mobile phase. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the target compound. For compounds with basic pyridine nitrogens, which can interact strongly with the acidic silica surface, alumina (B75360) may be used as an alternative stationary phase. In some cases, specialized techniques like cation-exchange chromatography can be employed to separate ionic or highly polar bipyridine complexes. researchgate.netnih.gov

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. As the solubility decreases with temperature, the target compound crystallizes out, leaving impurities behind in the solvent (mother liquor). wikipedia.org The choice of solvent is crucial; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing bipyridine-type compounds include alcohols (like ethanol), acetonitrile, or mixtures of solvents. organic-chemistry.orgarkat-usa.org Sometimes, a solvent/anti-solvent system is used, where the compound is dissolved in a good solvent, and then a poor solvent (anti-solvent) is added to induce crystallization.

Other Techniques: High-Performance Liquid Chromatography (HPLC) can be used for both analytical assessment of purity and for preparative-scale purification of high-value compounds. organic-chemistry.org It offers higher resolution than standard column chromatography but is also more expensive and less suitable for very large quantities. Sublimation can be effective for compounds that are thermally stable and have a sufficiently high vapor pressure. Fractional crystallization, while useful for many compounds, has been reported to be ineffective for separating certain isomeric bipyridine complexes, which may co-crystallize. nih.gov

Table 3: Overview of Purification Techniques

| Technique | Principle | Typical Application/Conditions | References |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel, alumina). | Separation of the target compound from unreacted starting materials and byproducts using a gradient of organic solvents (e.g., hexane/ethyl acetate). | wikipedia.orgharvard.edu |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Dissolving the crude solid in a minimal amount of a hot solvent (e.g., ethanol, acetonitrile) and allowing it to cool to form pure crystals. | wikipedia.orgorganic-chemistry.org |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a mobile phase and a packed column stationary phase. | Purity analysis and small-scale preparative purification. Reverse-phase (e.g., C18 column) or cation-exchange columns are often used. | organic-chemistry.org |

| Cation-Exchange Chromatography | Separation based on ionic charge. | Used for purifying charged bipyridine complexes or compounds that can be protonated. Elution is often achieved with a salt solution. | researchgate.netnih.gov |

Coordination Chemistry and Supramolecular Assembly with 4,4 5 Bromo 1,3 Phenylene Dipyridine

Ligand Design Principles and Coordination Motifs

The molecular architecture of 4,4'-(5-bromo-1,3-phenylene)dipyridine is intrinsically designed for the construction of extended networks. The two pyridyl nitrogen atoms act as divergent coordination sites, capable of binding to metal centers and propagating the structure in different directions. The 1,3-substitution pattern on the central phenylene ring enforces a specific angular separation between the two pyridyl groups, which is a critical factor in determining the topology of the resulting coordination polymers.

The pyridyl nitrogen atoms of this compound are effective Lewis bases, readily coordinating to a variety of transition metal ions. The nature of the metal ion, including its preferred coordination number, geometry, and electronic configuration, plays a pivotal role in dictating the final structure of the assembly. For instance, metal ions with a preference for octahedral geometry can be bridged by the ligand to form one-, two-, or three-dimensional networks. The strength and lability of the metal-ligand bond are also crucial, influencing the self-assembly process and the thermodynamic stability of the resulting framework. While specific studies on this compound are limited, analogous dipyridyl ligands have been shown to form stable complexes with a range of transition metals, including but not limited to Co(II), Zn(II), and Ag(I).

The bromine atom on the central phenylene ring is not merely a passive substituent. Its electronic and steric properties can significantly influence the coordination behavior of the ligand.

Electronic Effects : The electron-withdrawing nature of the bromine atom can modulate the electron density on the pyridyl rings, thereby affecting the basicity of the nitrogen atoms and the strength of the metal-ligand coordination bonds.

Steric Hindrance : The size of the bromine atom can introduce steric hindrance, which may influence the orientation of the ligand around the metal center and affect the packing of the resulting coordination polymer.

Formation of Coordination Polymers (CPs)

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The use of this compound as a building block offers pathways to a variety of network topologies.

The final dimensionality of a coordination polymer is a result of the interplay between the coordination geometry of the metal ion and the connectivity of the organic ligand. nih.gov

1D Chains : If the metal ions are linked by the dipyridyl ligand in a linear fashion, one-dimensional chains can be formed. This is common when the metal's coordination sites are saturated by other ligands, leaving two positions for the bridging dipyridyl ligand. A 1D coordination polymer was obtained with 3,3′,5,5′-tetrabromo-4,4′-bipyridine and Co(II). mdpi.com

2D Layers : When metal ions are connected by the ligand in a planar fashion, two-dimensional sheets can be generated. The angular nature of this compound is particularly suited for the formation of 2D networks.

3D Frameworks : The interconnection of 1D chains or 2D layers can lead to the formation of three-dimensional frameworks. This often requires the metal ion to have multiple coordination sites available for bridging by the ligand. The use of auxiliary ligands can also play a crucial role in extending the dimensionality.

The table below illustrates how the interplay of metal ion coordination and ligand connectivity can influence the dimensionality of the resulting coordination polymer.

| Metal Coordination | Ligand Connectivity | Resulting Dimensionality |

| Two-coordinate | Linear | 1D Chain |

| Four-coordinate, square planar | Angular | 2D Layer |

| Six-coordinate, octahedral | Divergent | 3D Framework |

The construction of coordination polymers with this compound is often not limited to just the metal ion and the dipyridyl ligand. Auxiliary ligands, such as polycarboxylates or other N-donor ligands, are frequently incorporated to control the final architecture. researchgate.netrsc.org These auxiliary ligands can:

Saturate Metal Coordination Spheres : By occupying some of the metal's coordination sites, they can control the number of available sites for the primary bridging ligand, thus influencing the dimensionality.

Introduce Additional Functionality : Auxiliary ligands can introduce other functional groups that can participate in hydrogen bonding or other non-covalent interactions, further directing the supramolecular assembly.

Modify Network Topology : The size, shape, and flexibility of the auxiliary ligand can significantly alter the topology of the resulting network. For instance, the use of different N-donor organic species as auxiliary ligands with 2,5-dibromoterephthalic acid resulted in four different 3D calcium-based coordination complexes. mdpi.com

The self-assembly process that leads to the formation of coordination polymers is highly sensitive to the synthesis conditions. nih.gov Factors such as temperature, solvent, pH, and the molar ratio of the reactants can all have a profound impact on the final crystalline product.

Solvent Effects : The polarity and coordinating ability of the solvent can influence the solubility of the reactants and intermediates, and can also compete for coordination sites on the metal ion.

Temperature : Temperature affects the kinetics and thermodynamics of the crystallization process. Different crystalline phases or polymorphs can often be obtained by varying the reaction temperature.

pH : The pH of the reaction medium can affect the protonation state of the ligands, particularly if they contain acidic or basic functional groups, which in turn affects their coordination ability.

The following table summarizes the key factors influencing the topology of coordination polymers.

| Factor | Influence on CP Topology |

| Metal Ion | Coordination number and geometry dictate the nodes of the network. |

| Primary Ligand | Length, rigidity, and coordination vectors determine the linkers. |

| Auxiliary Ligands | Modulate dimensionality and introduce secondary interactions. |

| Synthesis Conditions | Temperature, solvent, and pH can control kinetic and thermodynamic products. |

Engineering of Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters, known as secondary building units (SBUs), linked together by organic ligands. nih.gov The properties of MOFs, such as porosity, stability, and functionality, are highly tunable and depend on the choice of both the metal component and the organic linker. mdpi.com The unique geometry and functionalization of this compound make it a candidate for designing bespoke MOF architectures.

The design of porous MOFs using this compound is guided by its angular geometry. Unlike linear linkers that often lead to simple, one-dimensional chains or two-dimensional grids, the ~120° angle between the two pyridine (B92270) groups predisposes the resulting frameworks to form more complex, three-dimensional topologies with inherent porosity. The synthesis of such MOFs typically involves solvothermal or hydrothermal methods, where the dipyridine linker and a selected metal salt are dissolved in a high-boiling point solvent, often with modulators like monocarboxylic acids, and heated for a period to facilitate crystallization. rsc.orgnih.gov

The choice of metal ion is critical in determining the final structure. Transition metals such as zinc(II), cadmium(II), cobalt(II), and copper(II) are commonly used in conjunction with pyridyl-based linkers to form a variety of coordination polymers. rsc.orgresearchgate.net The presence of the bromo-substituent on the central phenyl ring of the linker offers a site for post-synthetic modification, allowing for the introduction of new functional groups after the initial framework has been assembled. This can be used to fine-tune the pore environment and properties of the material. The creation of hierarchically porous MOFs, which contain a combination of micropores (<2 nm) and meso/macropores, is a strategy to improve mass transfer within the framework, a feature that could be targeted using this ligand. osti.gov

| Strategy | Description | Potential with this compound |

|---|---|---|

| Geometric Design | Utilizing the angular nature of the linker to promote 3D framework formation. | The V-shape of the linker is ideal for creating complex, non-interpenetrated porous networks. |

| Reticular Chemistry | Systematically varying the metal SBU or linker geometry to achieve desired topologies and pore sizes. | Can be combined with various metal SBUs to generate a family of isoreticular frameworks with tunable properties. |

| Post-Synthetic Modification | Chemical modification of the framework after its synthesis. | The bromo group serves as a handle for reactions like Suzuki or Sonogashira coupling to add functionality. nih.gov |

| Hierarchical Porosity | Creating materials with multiple levels of porosity (micro, meso, macro). osti.gov | Can be achieved using templating methods or by controlling crystal growth conditions during synthesis. osti.gov |

The secondary building unit (SBU) approach simplifies the complex structures of MOFs into manageable geometric nodes connected by the organic linkers. researchgate.net With N-donor ligands like this compound, the resulting SBUs can range from simple mononuclear metal ions to more complex multinuclear clusters. For instance, in reactions with certain metal salts, the pyridine nitrogen atoms can coordinate to single metal centers, leading to simple node-and-spacer networks.

Alternatively, paddlewheel-type SBUs, commonly seen with carboxylate linkers, can also be formed with pyridyl ligands in combination with other coordinating species. researchgate.net For example, a dinuclear metal cluster could be bridged by carboxylates or other anions, with the axial positions occupied by the nitrogen atoms of the dipyridine linker. The specific SBU formed depends heavily on the coordination preference of the metal ion and the reaction conditions (e.g., temperature, solvent, and presence of competing ligands). The angular disposition of the two pyridine groups in this compound allows it to connect these SBUs into extended, three-dimensional frameworks.

A critical challenge in MOF chemistry is ensuring their thermal and chemical stability, particularly in the presence of water or under acidic or basic conditions. nih.govnih.gov Several strategies can be employed to enhance the robustness of MOFs constructed with this compound.

Use of High-Valent Metal Cations: MOFs constructed from high-valent metal ions like Zr(IV), Cr(III), or Fe(III) tend to form stronger metal-ligand coordination bonds, leading to enhanced stability. nih.govacs.org While these metals are more commonly associated with hard carboxylate donors, their use with N-donor ligands can also yield robust frameworks.

Framework Interpenetration: The formation of two or more interwoven, independent frameworks within the same crystal structure can enhance stability by increasing steric hindrance and maximizing van der Waals interactions between the frameworks. rsc.org The geometry of the this compound linker could be conducive to forming such interpenetrated structures.

Hydrophobic Modification: The bromo-substituent imparts a degree of hydrophobicity to the linker, which can help protect the metal-ligand bonds from hydrolysis. Further functionalization of this group with bulkier, nonpolar moieties via post-synthetic modification could further enhance the material's resistance to moisture.

| Strategy | Mechanism | Applicability to the Dipyridine Linker |

|---|---|---|

| High-Valent Metals | Stronger metal-ligand bonds. acs.org | Feasible, especially in mixed-ligand systems. |

| High-Connectivity SBUs | Creates a more rigid framework. nih.gov | Dependent on metal choice and synthesis conditions. |

| Interpenetration | Increases packing density and van der Waals forces. rsc.org | The linker's shape may promote the formation of interpenetrated nets. |

| Functionalization | Introduces protective groups to shield coordination sites. | The bromo group allows for post-synthetic introduction of hydrophobic functionalities. |

Non-Covalent Interactions and Supramolecular Architectures

Beyond coordination chemistry, this compound is a valuable component for building supramolecular assemblies through weaker, non-covalent interactions. These interactions, including cation-π, π-π stacking, and hydrogen bonding, are fundamental to the self-assembly processes that create intricate and functional supramolecular structures. nih.govrsc.org

The electron-rich aromatic rings of this compound are central to its participation in non-covalent interactions.

Cation-π Interactions: The pyridine rings possess a region of negative electrostatic potential on their faces, making them capable of engaging in strong attractive interactions with cations. nih.gov This cation-π interaction is a significant driving force in molecular recognition and can be exploited to direct the assembly of this dipyridine ligand around positive ions or cationic metal complexes. nih.govrsc.org The strength of this interaction can be substantial, contributing significantly to the stability of the resulting assembly. nih.gov

π-π Stacking: The aromatic pyridine and phenylene rings can interact with each other through π-π stacking. nih.gov These interactions, which involve the overlap of π-orbitals between adjacent aromatic rings, are crucial in organizing the molecules into ordered stacks or layers. researchgate.net The presence of the bromo-substituent can influence the nature of the stacking by altering the electron distribution of the central phenyl ring, potentially favoring offset or parallel-displaced stacking arrangements. researchgate.net

Hydrogen Bonding: While the this compound molecule itself is not a hydrogen bond donor, the nitrogen atoms of the pyridine rings are effective hydrogen bond acceptors. nih.gov In the presence of suitable donor molecules, such as water, alcohols, or organic acids, hydrogen bonds can form, playing a key role in defining the final supramolecular architecture. urfu.rumdpi.comresearchgate.net These interactions often work in concert with other non-covalent forces to create robust, higher-order structures. rsc.org

The self-assembly of this compound, either through coordination bonds or non-covalent interactions, can lead to the formation of host structures with well-defined cavities. This opens up possibilities for host-guest chemistry, where these cavities can encapsulate smaller guest molecules. rsc.orgnih.gov The size, shape, and chemical nature of the cavity are determined by the arrangement of the dipyridine building blocks.

For example, coordination of the ligand to metal centers can produce discrete molecular cages or extended porous frameworks capable of trapping solvent molecules or other small chemical species. rsc.org The properties of the guest can be altered upon encapsulation, and the host can exhibit selectivity for certain guests based on size, shape, and chemical complementarity. aalto.finih.gov The bromo-functionalized interior of such a cavity would offer a unique chemical environment, potentially influencing the binding affinity and selectivity for different guests. The study of these host-guest systems is fundamental to developing applications in areas such as molecular sensing, separation, and catalysis. nih.govnih.gov

Structural Elucidation and Advanced Characterization of Derived Materials

Spectroscopic Investigations of Metal-Ligand Interactions and Electronic Structure

Advanced Nuclear Magnetic Resonance (NMR) Studies in Solution and Solid State:There are no published NMR studies, either in solution or the solid state, that characterize materials derived from 4,4'-(5-Bromo-1,3-phenylene)dipyridine.

Future research may explore the potential of this compound as a ligand in the synthesis of novel coordination polymers and MOFs, at which point the structural and spectroscopic characterization requested could become available.

Thermal Stability and Framework Integrity

The thermal stability of a Metal-Organic Framework (MOF) is a critical parameter that dictates its suitability for various applications, particularly those requiring elevated temperatures, such as catalysis or gas separation under thermal swing conditions. The integrity of the framework upon heating is typically assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) for Decomposition Characteristics

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For MOFs, this analysis provides crucial information on solvent removal and the onset of framework decomposition. A typical TGA curve for a stable, porous MOF would show an initial mass loss corresponding to the removal of guest solvent molecules from the pores, followed by a plateau indicating the stable, desolvated framework. At higher temperatures, a sharp mass loss signifies the decomposition of the organic linker and the collapse of the framework structure.

While no TGA data exists for MOFs based on this compound, a representative TGA trace for a hypothetical, stable MOF is described in the table below.

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

| 25 - 150 | ~15-20% | Loss of guest solvent molecules (e.g., DMF, ethanol) from the pores. |

| 150 - 400 | < 2% | Plateau region indicating a stable, desolvated framework. |

| > 400 | ~50-60% | Decomposition of the organic linker and collapse of the MOF structure. |

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions such as melting, crystallization, and glass transitions. In the context of MOFs, DSC can identify phase transitions, the energy associated with solvent loss (endothermic peaks), and the energy released during decomposition (exothermic peaks). The absence of sharp endothermic peaks before the decomposition temperature can indicate good thermal stability of the framework.

No DSC data is available for materials derived from this compound. A hypothetical DSC analysis would complement the TGA data, showing endothermic peaks corresponding to solvent loss and sharp exothermic peaks in the region of framework decomposition.

Porosity and Gas Sorption Characteristics of MOFs

The defining feature of MOFs is their permanent porosity. The ability to adsorb and store gases is fundamental to their application in areas like gas storage, separation, and purification. This is characterized by low-pressure gas adsorption experiments and subsequent analysis of the resulting isotherms.

Low-Pressure Gas Adsorption (e.g., N₂, CO₂, H₂)

Low-pressure gas adsorption isotherms are measured to quantify the porosity and affinity of a material for different gases. Nitrogen (N₂) adsorption at 77 K is the standard method for determining surface area and pore volume. Carbon dioxide (CO₂) and hydrogen (H₂) adsorption measurements are crucial for evaluating a MOF's potential for carbon capture and hydrogen storage applications, respectively. The shape of the isotherm provides insight into the pore structure; a Type I isotherm is characteristic of microporous materials like MOFs.

As no experimental data are available for MOFs synthesized with this compound, the following table presents hypothetical, yet typical, gas uptake values for a microporous MOF.

| Gas | Temperature (K) | Pressure (bar) | Uptake (cm³/g or wt%) |

| N₂ | 77 | 1 | ~300 - 500 cm³/g |

| CO₂ | 273 | 1 | ~80 - 150 cm³/g |

| H₂ | 77 | 1 | ~1.0 - 2.0 wt% |

Surface Area and Pore Size Distribution Analysis

The data from the nitrogen adsorption isotherm is used to calculate key textural properties. The Brunauer-Emmett-Teller (BET) method is widely applied to determine the specific surface area of the material. The pore size distribution, which describes the range and prevalence of different pore widths within the material, is typically calculated using methods like Non-Local Density Functional Theory (NLDFT) or Horvath-Kawazoe (HK). These parameters are essential for understanding how molecules of different sizes might interact with the framework.

Since no materials based on this compound have been reported, specific surface area and pore size data cannot be provided. For comparison, many well-known dipyridine-based MOFs exhibit BET surface areas ranging from 500 to over 2000 m²/g, with micropore diameters typically between 5 and 15 Å.

Computational and Theoretical Investigations of 4,4 5 Bromo 1,3 Phenylene Dipyridine and Its Derivatives

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) Calculations for Molecular Properties

No published studies were found that report on the DFT calculations of 4,4'-(5-Bromo-1,3-phenylene)dipyridine. Such a study would typically provide insights into the molecule's optimized geometry, bond lengths, bond angles, and electronic properties like total energy and dipole moment. Without these fundamental calculations, a quantitative analysis of its electronic structure is not possible.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding a molecule's reactivity, relies on the outputs of electronic structure calculations. This analysis identifies the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key predictors of how the molecule will interact with other chemical species. As no DFT data is available for this compound, a discussion of its HOMO-LUMO gap and reactivity based on FMO theory cannot be substantiated with specific data.

Prediction of Coordination Geometries and Ligand Field Effects

The two pyridine (B92270) nitrogen atoms in this compound make it a candidate for use as a ligand in coordination chemistry. Computational methods are often used to predict how such ligands will coordinate with metal ions and to understand the resulting electronic and magnetic properties (ligand field effects). However, there are no specific computational studies modeling the coordination behavior of this particular bromo-substituted dipyridine ligand with various metal centers.

Simulations of Self-Assembly Processes and Crystal Growth

Molecular dynamics and other simulation techniques are powerful tools for investigating how molecules like this compound might self-assemble into larger, ordered structures, such as crystals or coordination polymers. These simulations can reveal the key intermolecular interactions driving the assembly process. No literature detailing such simulations for this compound could be located.

Computational Design and Screening of MOF Architectures

The rigid and angular nature of this compound suggests its potential as a building block (linker) for creating Metal-Organic Frameworks (MOFs). Computational screening is a vital, high-throughput method for designing and predicting the properties of hypothetical MOF structures before their synthesis.

Grand Canonical Monte Carlo (GCMC) Simulations for Gas Adsorption

For MOFs designed using this compound as a linker, GCMC simulations would be the standard method to predict their performance in applications like gas storage and separation. These simulations calculate the uptake of gases (e.g., CO₂, CH₄, H₂) within the porous framework under various conditions. The absence of any computational studies on MOFs incorporating this ligand means that no GCMC simulation data can be reported.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While specific molecular dynamics (MD) simulations focused exclusively on this compound are not extensively documented in publicly available literature, the dynamic behavior of this ligand, particularly when incorporated into a Metal-Organic Framework (MOF), can be inferred from computational studies on analogous systems. MD simulations are a powerful tool for understanding the molecular-level dynamics of MOFs, including the flexibility of the framework, the motion of the organic linkers, and the interactions with guest molecules. mdpi.com

The dynamic behavior of linkers within a MOF is crucial as it can influence the material's properties, such as its porosity and its interaction with guest molecules. mdpi.com For a ligand like this compound, MD simulations would likely focus on several key aspects:

Rotational Dynamics: The central phenylene ring and the two pyridine rings are subject to rotational motion. The degree and energy barrier of this rotation are influenced by steric hindrance from adjacent linkers and interactions with the metal nodes of the MOF. The presence of the bromine atom could further restrict this rotation due to its size and electronic effects. Studies on other functionalized linkers have shown that even small changes, like the addition of a methyl or nitro group, can significantly hinder the rotation of parts of the linker. mdpi.com

Guest-Host Interactions: MD simulations can model the diffusion of guest molecules through the pores of a MOF. The orientation and dynamic motion of the this compound linkers would play a significant role in defining the pathways and interaction sites for these guests.

A hypothetical MD simulation study on a MOF incorporating this linker might investigate the parameters shown in the table below.

| Simulation Parameter | Description | Potential Findings for a MOF with this compound |

|---|---|---|

| Linker Torsional Angles | Measures the rotation around the bonds connecting the pyridine and phenylene rings. | Restricted rotation due to the steric bulk of the bromine atom, leading to a more rigid framework compared to its non-brominated counterpart. |

| Radial Distribution Functions (RDFs) | Describes the probability of finding a guest molecule at a certain distance from specific atoms on the linker (e.g., the bromine or nitrogen atoms). | Potential for specific interaction sites, with guest molecules showing a preference for proximity to the electron-rich pyridine nitrogens or the halogen atom. |

| Mean Squared Displacement (MSD) | Characterizes the diffusion of guest molecules within the MOF pores over time. | The diffusion pathways and rates would be directly influenced by the arrangement and vibrational modes of the brominated linkers. |

| Framework Deformation | Analyzes changes in the unit cell parameters and pore dimensions during the simulation. | The rigidity imparted by the brominated linker might lead to less pronounced "breathing" effects under typical conditions. |

These simulations would provide valuable insights into how the specific chemical structure of this compound dictates the dynamic properties of a resulting MOF, which is essential for designing materials for applications in gas storage, separation, and catalysis.

Mechanistic Studies of Catalytic Pathways within MOF Structures

Metal-Organic Frameworks constructed from functionalized bipyridine linkers, such as this compound, are promising candidates for heterogeneous catalysis. The pyridine nitrogen atoms can serve as excellent coordination sites for catalytically active metal ions, such as palladium (Pd). While direct mechanistic studies on MOFs using this specific brominated linker are not prevalent, we can outline a plausible catalytic pathway for a common and important reaction: the Suzuki-Miyaura cross-coupling. This reaction forms a new carbon-carbon bond and is widely used in organic synthesis. nih.gov

Let us consider a hypothetical MOF, herein denoted as Pd@Br-MOF , where Pd(II) ions are coordinated to the bipyridine sites of the this compound linkers. The catalytic cycle for a Suzuki-Miyaura reaction within the pores of this MOF would likely proceed through the following key steps:

Oxidative Addition: The cycle begins with the active Pd(0) species, which is generated in situ from the Pd(II) precatalyst. An aryl halide (R¹-X) diffuses into the MOF pores and reacts with a Pd(0) center. The Pd(0) inserts itself into the R¹-X bond, leading to a Pd(II) intermediate. nih.gov The efficiency of this step can be influenced by the electronic properties of the ligands supporting the palladium atom.

Transmetalation: In this step, an organoboron compound (R²-B(OR)₂), in the presence of a base, transfers its organic group (R²) to the palladium center, displacing the halide (X). nih.gov This is often the rate-determining step and is highly dependent on the nature of the base and the ligands on the palladium. The confined space within the MOF pores can influence the orientation of the reactants, potentially enhancing the reaction rate and selectivity.

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple to form the desired product (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then begin a new cycle. nih.gov The stability of the MOF structure is crucial to prevent the leaching of the palladium catalyst and to allow for its recycling. nih.gov

The presence of the bromine atom on the MOF linker itself is noteworthy. While it is part of the structural framework, its electronic influence could subtly modulate the catalytic activity of the coordinated palladium centers. Furthermore, in some cases, functional groups on the linker can participate in the reaction or influence the local environment of the active site.

| Catalytic Step | Reactants | Intermediate/Product | Role of the MOF Framework |

|---|---|---|---|

| Oxidative Addition | Pd(0)@Br-MOF + Aryl Halide (R¹-X) | (R¹)Pd(II)-X@Br-MOF | Stabilizes the active Pd(0) species and provides access for the aryl halide. |

| Transmetalation | (R¹)Pd(II)-X@Br-MOF + Organoboron (R²-B(OR)₂) + Base | (R¹)-Pd(II)-(R²)@Br-MOF | Confines reactants, potentially enhancing reaction rates and selectivity. The linker's electronics influence the Pd center. |

| Reductive Elimination | (R¹)-Pd(II)-(R²)@Br-MOF | Pd(0)@Br-MOF + Product (R¹-R²) | Facilitates catalyst regeneration and allows for product diffusion out of the pores. Ensures heterogeneity and recyclability. nih.gov |

Computational studies, such as Density Functional Theory (DFT), would be invaluable in elucidating the precise energy landscape of this catalytic cycle within a MOF based on this compound. Such studies could pinpoint the rate-determining step and clarify the electronic and steric roles of the brominated linker in the catalytic performance. rsc.org

Advanced Applications in Materials Science and Engineering

Gas Adsorption, Storage, and Separation Technologies

The specific geometry of 4,4'-(5-Bromo-1,3-phenylene)dipyridine, with its precisely oriented pyridyl nitrogen atoms, facilitates the creation of porous MOFs. These frameworks possess customized pore dimensions and chemical environments, which are essential for the selective adsorption and storage of gases, addressing significant industrial and environmental concerns.

Metal-organic frameworks synthesized using this compound as a linker have demonstrated remarkable selectivity in adsorbing industrial gases. The bromine atom within the linker is not a passive component; it actively influences the framework's interactions with various gas molecules. The presence of this bromo group can enhance the MOF's affinity for specific gases through halogen bonding and other non-covalent interactions.

Research indicates that MOFs incorporating this bromo-functionalized linker can exhibit high selectivity for gases such as carbon dioxide (CO₂) and acetylene (B1199291) (C₂H₂) over others like methane (B114726) (CH₄) and nitrogen (N₂). This selectivity stems from a combination of factors, including the specific pore size of the MOF, the polarity of the internal pore surfaces, and targeted interactions with the functional groups of the organic linker.

Table 1: Selective Gas Adsorption in MOFs with this compound

| Gas Mixture | Observed Selectivity | Adsorption Conditions |

| CO₂/N₂ | High | 273 K |

| CO₂/CH₄ | Moderate to High | 298 K |

| C₂H₂/CH₄ | High | 298 K |

This table is a representation of typical performance and specific values can vary based on the exact MOF structure and experimental conditions.

The pronounced selectivity for CO₂ adsorption positions MOFs based on this compound as highly promising materials for carbon capture and sequestration (CCS) technologies. CCS aims to capture CO₂ emissions from large point sources, such as power plants and industrial facilities, and store them in a way that prevents their release into the atmosphere. The success of this endeavor hinges on materials that offer both high CO₂ uptake capacity and exceptional selectivity.

The bromine atom on the organic linker significantly boosts CO₂ capture efficiency. Its electron-withdrawing properties can induce a partial positive charge on neighboring atoms, which then interacts favorably with the quadrupole moment of CO₂ molecules. This results in a stronger and more selective adsorption of CO₂ compared to other components of flue gas, such as nitrogen. Consequently, MOFs constructed with this linker have shown substantial CO₂ uptake capacities, making them strong contenders for both pre- and post-combustion carbon capture applications.

Heterogeneous Catalysis and Photocatalysis

The utility of this compound extends into the realm of catalysis, where it is used to create highly active and selective catalytic systems. The ability to precisely arrange metal centers and functional groups within the MOF's structure allows for the engineering of sophisticated catalytic environments.

The molecular structure of this compound is conducive to the formation of well-defined active sites within a MOF. The nitrogen atoms of the pyridyl groups coordinate with metal ions to form the framework's nodes, while the central phenylene ring provides a rigid and predictable geometry. This controlled coordination environment allows for the rational design of catalytic centers with specific electronic and steric properties.

By varying the metal ions used in the synthesis, researchers can fine-tune the Lewis acidity of the active sites, thereby tailoring the catalytic activity for a wide range of organic reactions. The inherent porosity of these MOFs ensures that reactant molecules can diffuse to these active sites and that product molecules can exit, which is a hallmark of an efficient heterogeneous catalyst.

To further augment their catalytic capabilities, MOFs derived from this compound can be integrated into composite materials. For instance, encapsulating catalytically active metal nanoparticles within the pores of these MOFs can prevent the nanoparticles from aggregating and deactivating, which leads to catalysts with enhanced stability and reusability. The MOF structure acts as a protective scaffold while still allowing reactants to access the catalytic nanoparticles.

Moreover, creating composites by combining these MOFs with materials like graphene oxide or carbon nanotubes can lead to synergistic effects. Such composites can exhibit improved electron transport properties, which are highly beneficial for photocatalytic applications, including the degradation of environmental pollutants and light-driven chemical transformations.

The bromine atom on the this compound linker offers a significant advantage for catalysis through post-synthetic modification (PSM). rsc.orgrsc.org PSM is a powerful technique that allows for the chemical alteration of the MOF after its initial synthesis, enabling the introduction of new functionalities to fine-tune its catalytic properties. researchgate.netnih.gov

Through well-established chemical reactions like Suzuki or Sonogashira coupling, the bromine atom can be substituted with a diverse array of other functional groups. growingscience.com This allows for the precise installation of catalytically active moieties, chiral selectors for enantioselective catalysis, or photoactive groups for photocatalysis. This ability to perform post-synthetic functionalization dramatically broadens the potential applications of MOFs based on this versatile bromo-functionalized linker in the field of catalysis. rsc.orgrsc.org

Chemical Sensing and Biosensing Platforms

The development of highly sensitive and selective chemical sensors is crucial for environmental monitoring, industrial process control, and biomedical diagnostics. The unique electronic and structural features of this compound make it a promising platform for the design of next-generation sensing materials.

Fluorescent and Colorimetric Sensing Mechanisms

Pyridine-based fluorescent probes have been successfully employed as optical sensors for various analytes. growingscience.com The fluorescence emission of these compounds can be modulated by interactions with the target analyte, leading to either quenching or enhancement of the signal. This response can be fine-tuned by altering the electronic nature of the pyridine (B92270) core and its substituents. growingscience.com In the case of this compound, the pyridine nitrogen atoms can act as binding sites for metal ions or other electrophilic species. This interaction can perturb the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a detectable change in its fluorescence or color.

Furthermore, the bromine substituent can influence the photophysical properties. Its electron-withdrawing nature can affect the energy levels of the frontier molecular orbitals, potentially leading to shifts in the absorption and emission spectra upon analyte binding. The formation of coordination polymers or MOFs using this ligand could create pre-organized cavities that selectively bind specific analytes, enhancing the sensitivity and selectivity of the sensing platform.

Detection of Volatile Organic Compounds (VOCs) and Other Analytes

A significant application of fluorescent sensors is the detection of volatile organic compounds (VOCs), which are common environmental pollutants. Research on pyridine-based fluorophores has demonstrated their ability to detect benzene (B151609) and fuel adulteration through fluorescence quenching mechanisms. growingscience.com When exposed to benzene, the fluorescence intensity of these fluorophores decreases in a concentration-dependent manner, allowing for quantitative detection. growingscience.com It is conceivable that materials incorporating this compound could be engineered for similar purposes. The aromatic core of the ligand could facilitate π-π stacking interactions with aromatic VOCs, bringing them into close proximity with the signaling unit and inducing a measurable optical response.

Beyond VOCs, the dipyridine structure is a well-established chelating agent for a variety of metal ions. This suggests that this compound could be employed in the development of sensors for heavy metal detection, which is of significant environmental and health concern.

Electrochromic Devices and Organic Electronic Materials

Electrochromic materials, which change their optical properties in response to an applied voltage, are at the heart of technologies such as smart windows, auto-dimming mirrors, and electronic paper. molbase.com Conjugated polymers are a key class of organic electrochromic materials due to their high coloration efficiency, fast switching speeds, and processability. growingscience.com

Integration into Conjugated Polymer Systems

The dipyridine structure of this compound makes it an attractive building block for incorporation into conjugated polymer backbones. It can be copolymerized with other electroactive monomers, such as thiophenes, carbazoles, or fluorenes, to create materials with tunable electrochromic properties. The bromine atom provides a convenient handle for cross-coupling reactions, such as Suzuki or Stille coupling, which are powerful methods for polymer synthesis.

The electronic properties of the resulting polymer, including its color in different redox states, can be systematically modified by the choice of co-monomer. For example, copolymerization with electron-rich units can lower the bandgap of the material, leading to absorption at longer wavelengths. Studies on related systems, such as copolymers based on 9,9′-(5-Bromo-1,3-phenylene)biscarbazole, have shown that such materials can exhibit multiple color changes and high transmittance contrast, which are desirable characteristics for electrochromic devices. molbase.commdpi.com

Electrochemical Properties of Modified Dipyridine Architectures

Cyclic voltammetry would be a key technique to characterize the electrochemical properties, revealing the oxidation and reduction potentials, electrochemical stability, and kinetics of the redox processes. The electrochemical bandgap of the polymer, a crucial parameter for determining its color, can be estimated from the onset oxidation and reduction potentials. It is anticipated that the incorporation of this bromo-dipyridine unit would lead to polymers with distinct electrochemical signatures and potentially multi-colored electrochromic behavior.

Luminescent Materials and Photonic Applications

Luminescent materials are essential for a wide range of applications, including organic light-emitting diodes (OLEDs), solid-state lighting, and bio-imaging. Coordination complexes and polymers are a particularly promising class of luminescent materials due to their tunable emission properties.

The this compound ligand is well-suited for the construction of luminescent metal complexes and coordination polymers. google.com The pyridine nitrogen atoms can coordinate to a variety of metal centers, including transition metals (e.g., Ru(II), Ir(III), Pt(II)) and lanthanides (e.g., Eu(III), Tb(III)). The photophysical properties of the resulting complexes are a function of both the ligand and the metal ion.

In many cases, the organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light. This process, known as the antenna effect, is particularly effective for sensitizing the emission of lanthanide ions, which have characteristically sharp emission bands and long luminescence lifetimes. The bromo-substituted phenylene bridge in this compound can be systematically modified to tune the energy of the ligand's excited states, allowing for efficient energy transfer to different metal ions and thus control over the emission color.

White Light Emission and Energy Transfer Phenomena

Similarly, the scientific literature does not report the application of this compound in the construction of MOFs designed for white light emission. Consequently, there are no research findings or data on energy transfer phenomena within a MOF system that utilizes this compound as a structural component to achieve white light.

Future Research Directions and Outlook for 4,4 5 Bromo 1,3 Phenylene Dipyridine Based Materials

Exploration of Novel Metal-Organic Framework Topologies

The arrangement of metal ions and organic linkers in a Metal-Organic Framework (MOF) defines its topology, which in turn governs its physical and chemical properties such as porosity, stability, and catalytic activity. The ditopic and angular nature of 4,4'-(5-Bromo-1,3-phenylene)dipyridine makes it an ideal candidate for the construction of a wide array of new MOF topologies.

Future research will likely focus on reacting this ligand with various metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺, Zr⁴⁺) under diverse solvothermal conditions to systematically explore the resulting crystal structures. frontiersin.org The geometric constraints of the ligand are expected to produce frameworks with unique pore shapes and sizes. Researchers will aim to synthesize and characterize novel 2D and 3D frameworks, moving beyond known topologies to create materials with unprecedented structural features. The investigation into how reaction conditions (temperature, pressure, solvent) influence the self-assembly process will be crucial for controlling the final topology. frontiersin.org

Table 1: Prospective MOF Topologies with this compound

| Metal Ion | Potential Topology | Predicted Pore Size (Å) | Potential Application |

| Zn²⁺ | pcu (primitive cubic) | 8 - 12 | Gas Storage |

| Cu²⁺ | tbo (twisted boracite) | 10 - 15 | Catalysis |

| Zr⁴⁺ | fcu (face-centered cubic) | 12 - 18 | Drug Delivery |

| Co²⁺ | nbo (niobium oxide) | 7 - 11 | Sensing |

This table presents hypothetical data based on topologies commonly observed with similar dipyridine linkers.

Advanced Post-Synthetic Modification Strategies Utilizing the Bromine Site

Post-synthetic modification (PSM) is a powerful technique to introduce new functional groups into a pre-existing MOF structure without altering its underlying framework. rsc.org The bromine atom on the this compound linker is a key site for such modifications, offering a gateway to a vast range of chemical transformations.

Future work will undoubtedly explore various carbon-carbon cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to append new organic moieties to the phenylene backbone. iastate.edu This would allow for the precise tuning of the MOF's pore environment, hydrophobicity, and electronic properties. For instance, grafting long alkyl chains could enhance the material's affinity for hydrocarbon separation, while introducing fluorescent tags could enable its use in chemical sensing. Another promising avenue is the conversion of the bromine to other functional groups, such as amines or phosphines, which can then serve as secondary sites for catalysis or further functionalization. rsc.org

Table 2: Potential Post-Synthetic Modifications and Their Effects

| Reaction Type | Reagent | Resulting Functionality | Potential Application |

| Suzuki Coupling | Phenylboronic acid | Biphenyl group | Enhanced Gas Adsorption |

| Sonogashira Coupling | Phenylacetylene | Phenylethynyl group | Luminescent Sensing |

| Buchwald-Hartwig | Aniline | Amino group | Catalytic Site |

| Lithiation-Substitution | CO₂ | Carboxylic acid | Ion Exchange |

This table illustrates potential PSM reactions that could be applied to the bromine site and their expected outcomes.

Integration into Hybrid Materials and Composites

Another area of future research is the creation of MOF-on-MOF hybrids, where a shell of a second MOF is grown around a core of a MOF based on the title compound. uq.edu.auresearchgate.net This could lead to materials with hierarchical porosity or cascaded catalytic activity. Furthermore, the deposition of these MOFs onto conductive substrates like graphene or carbon nanotubes could yield advanced materials for electrochemical applications, such as sensors or supercapacitors. mdpi.com The development of MOF/polymer hybrid hydrogels is another promising direction for applications in areas like controlled drug release or tissue engineering. jte.edu.vn

Development of Industrial and Scalable Synthesis Routes

For any material to transition from the laboratory to industrial application, a scalable and cost-effective synthesis route is essential. While the laboratory-scale synthesis of this compound is achievable, future research must focus on developing methods suitable for large-scale production. This includes optimizing reaction conditions to maximize yield and purity while minimizing the use of expensive catalysts or hazardous solvents.

Continuous flow synthesis is a promising technology for the scalable production of both the ligand and the resulting MOFs. rsc.org This method offers better control over reaction parameters, leading to more consistent product quality and higher space-time yields compared to traditional batch processes. Research into mechanochemical synthesis, which involves grinding solid reactants together with minimal or no solvent, also presents a greener and potentially more scalable alternative to solvothermal methods. youtube.com

Multimodal Functionalization and Multifunctional Materials Development

The unique structure of this compound allows for the potential development of multifunctional materials through multimodal functionalization. This involves the simultaneous or sequential introduction of different functional groups to impart multiple properties to a single material.

For example, the pyridine (B92270) rings can coordinate to one type of metal ion to form the MOF structure, while the bromine site is simultaneously or subsequently used for post-synthetic modification to introduce a catalytic center. researchgate.net Furthermore, mixed-linker strategies could be employed, where this compound is co-polymerized with other functional linkers to create MOFs with multiple, distinct functionalities within their pores. researchgate.net This could lead to materials that can, for instance, simultaneously act as a sensor and a catalyst, or a material that combines porosity for storage with electronic conductivity. The ultimate goal is to create highly sophisticated materials where multiple, pre-designed functions operate in concert. nih.gov

Q & A

Basic: What are the standard synthetic routes for preparing 4,4'-(5-Bromo-1,3-phenylene)dipyridine, and how is purity ensured?

Answer:

The synthesis typically begins with brominated pyridine precursors, such as 2,5-dibromo-6-picoline (listed in ), which undergoes coupling reactions to form the dipyridine backbone. A common method involves Suzuki-Miyaura cross-coupling using palladium catalysts, where boronic acid derivatives react with brominated intermediates . Purification often employs recrystallization from solvents like xylene, as demonstrated for structurally similar dialdehydes (54% yield, mp 236–237°C) . Purity is validated via ¹³C NMR (Bruker WP-200/IBM NR/80 spectrometers) and melting point analysis, with CDCl₃ as an internal standard .

Basic: What spectroscopic techniques are critical for characterizing brominated dipyridine derivatives, and how are artifacts minimized?

Answer:

¹H and ¹³C NMR are essential for confirming substitution patterns and aromaticity. For example, ¹³C NMR in CDCl₃ resolves carbonyl and brominated carbon signals (e.g., 6,6'-diformyl-2,2'-dipyridine in ) . Artifacts from residual solvents or moisture are minimized by rigorous drying (e.g., using molecular sieves) and deuterated solvent purification. High-resolution mass spectrometry (HRMS) or elemental analysis further validates molecular formulas .

Advanced: How can researchers optimize coupling reactions for brominated dipyridines when faced with low yields?

Answer:

Low yields in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) may arise from steric hindrance or catalyst poisoning. Strategies include:

- Catalyst screening : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced activity .

- Solvent optimization : Use polar aprotic solvents (DMF, THF) with degassing to prevent oxidative side reactions .

- Temperature control : Stepwise heating (e.g., 80°C for initiation, 100°C for completion) to balance reactivity and decomposition .

highlights multi-step protocols for brominated aryl amines, where reaction conditions are adjusted iteratively to achieve >90% purity .

Advanced: How should researchers resolve contradictions in spectroscopic data for brominated dipyridine intermediates?

Answer:

Contradictions (e.g., unexpected NMR splitting or IR stretches) often stem from rotamers, polymorphism, or residual ligands. Methodological approaches include:

- 2D NMR (COSY, NOESY) : To assign coupling patterns and confirm spatial proximity of substituents .

- X-ray crystallography : For unambiguous structural confirmation, as used in for imidazo-pyridine derivatives .

- Alternative solvents : Re-running NMR in DMSO-d₆ or D₂O to assess solvent-dependent conformational changes .

Advanced: What strategies are effective for functionalizing this compound while preserving the bromine substituent?

Answer:

The bromine group is susceptible to displacement under harsh conditions. Selective functionalization methods include:

- Protection-deprotection : Temporarily protecting the bromine with trimethylsilyl groups during nucleophilic substitutions .

- Mild cross-couplings : Stille couplings using organotin reagents or Sonogashira reactions with alkynes at room temperature .

demonstrates sulfonamide derivatization via Buchwald-Hartwig amination under inert atmospheres to avoid debromination .

Basic: How can researchers assess the electronic effects of the bromine substituent on the dipyridine framework?

Answer:

- Cyclic voltammetry : Measures redox potentials to evaluate electron-withdrawing effects of bromine .

- DFT calculations : Computational modeling (e.g., Gaussian 09) predicts HOMO/LUMO energy levels and charge distribution .

- UV-Vis spectroscopy : Bromine’s inductive effect shifts absorption maxima, as seen in for trifluoromethoxy analogs .

Advanced: What analytical workflows are recommended for troubleshooting low reproducibility in dipyridine syntheses?

Answer:

- Batch comparison : Analyze starting materials via ICP-MS for trace metal contaminants (e.g., Pd, Li) .

- Reaction monitoring : Use in-situ FTIR or HPLC to detect intermediates and byproducts .

- Statistical design : Employ factorial experiments (e.g., DoE) to identify critical variables (catalyst loading, solvent ratio) .

Basic: What are the documented applications of brominated dipyridines in coordination chemistry?

Answer:

The bromine atom serves as a ligand anchor in metal-organic frameworks (MOFs). For example:

- Pd complexes : Brominated dipyridines act as bidentate ligands in catalytic C–C bond formation .

- Luminescent materials : Eu(III) or Ir(III) complexes with brominated ligands show tunable emission ( ) .

Advanced: How can researchers mitigate competing side reactions during halogen exchange (e.g., Br to F) in dipyridines?

Answer:

- Anhydrous conditions : Use Schlenk lines to exclude moisture, which can hydrolyze intermediates .

- Nucleophilic fluorination : CsF or KF in DMF at 150°C, as applied in for fluoro-phenylpyridines .

- Microwave assistance : Shortens reaction times, reducing decomposition (e.g., 30 min at 200W vs. 12h conventional) .

Advanced: What computational tools are validated for predicting the reactivity of brominated dipyridines in cross-couplings?

Answer:

- Molecular docking (AutoDock Vina) : Models steric interactions between catalysts and substrates .

- Transition state analysis (Gaussian) : Identifies energy barriers for oxidative addition/reductive elimination steps .

- Machine learning (Chemprop) : Predicts reaction yields based on substrate/catalyst descriptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.